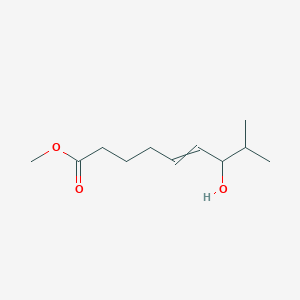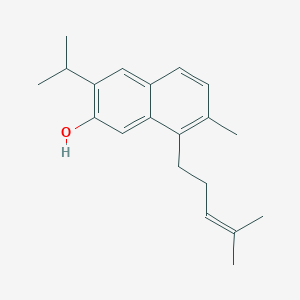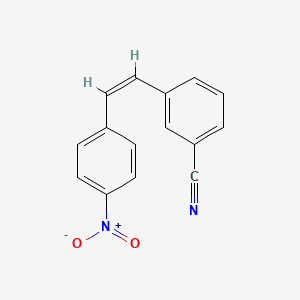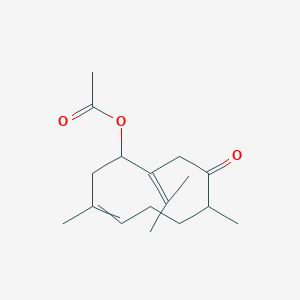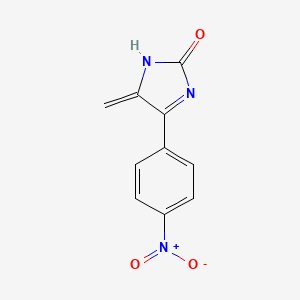![molecular formula C12H24O3 B12560141 [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 172547-16-9](/img/structure/B12560141.png)
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with a complex structure that includes a dioxolane ring and a hexyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of hexyl alcohol with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketone, while reduction can produce hexyl alcohol.
Aplicaciones Científicas De Investigación
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and hexyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparación Con Compuestos Similares
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but with different substituents, leading to variations in chemical properties and applications.
This compound:
The uniqueness of this compound lies in its specific combination of the dioxolane ring and hexyl side chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
172547-16-9 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-10-11(9-13)15-12(2,3)14-10/h10-11,13H,4-9H2,1-3H3/t10-,11-/m0/s1 |
Clave InChI |
VQEGHRLDYQCXAR-QWRGUYRKSA-N |
SMILES isomérico |
CCCCCC[C@H]1[C@@H](OC(O1)(C)C)CO |
SMILES canónico |
CCCCCCC1C(OC(O1)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





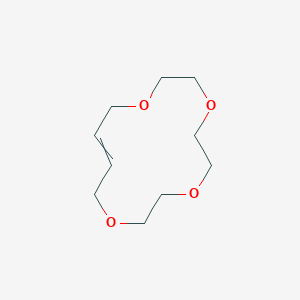
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)

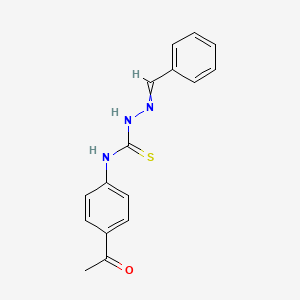
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
